molecular formula C7H8FNO B1500429 (5-Fluoromethylpyridin-2-yl)methanol

(5-Fluoromethylpyridin-2-yl)methanol

Cat. No.: B1500429
M. Wt: 141.14 g/mol
InChI Key: BIJPUEBJPVFNFK-UHFFFAOYSA-N
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Description

(5-Fluoromethylpyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a fluoromethyl (-CH2F) substituent at the 5-position of the pyridine ring. Its molecular formula is C7H7FNO, with a molecular weight of 156.14 g/mol. The fluoromethyl group introduces moderate electron-withdrawing effects, while the hydroxymethyl group enhances polarity and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyridine derivatives with fluorinated substituents are often explored for their metabolic stability and bioavailability, positioning this compound as a candidate for drug discovery, particularly in antiviral or anticancer applications .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

[5-(fluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H8FNO/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4,10H,3,5H2

InChI Key

BIJPUEBJPVFNFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CF)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(5-Fluoromethylpyridin-2-yl)methanol -CH2F (5), -CH2OH (2) C7H7FNO 156.14 Moderate electron-withdrawing fluoromethyl; hydroxymethyl enhances polarity
(5-(Trifluoromethyl)pyridin-2-yl)methanol -CF3 (5), -CH2OH (2) C7H6F3NO 177.12 Strong electron-withdrawing CF3 group; increased acidity of -CH2OH
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol -OCH2CH2F (5), -CH2OH (2) C8H9FNO2 170.16 Ether linkage improves solubility; fluorine enhances metabolic stability
(2-Chloro-5-fluoropyridin-3-yl)methanol -Cl (2), -F (5), -CH2OH (3) C6H5ClFNO 175.56 Halogenated pyridine; Cl and F provide dual electronic effects
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol -Cl (3,6), -OCH3 (5), -CH2OH (2) C7H6Cl2NO2 223.04 Methoxy and chloro groups alter lipophilicity and reactivity

Key Observations:

  • Electronic Effects : The trifluoromethyl group (-CF3) in exerts a stronger electron-withdrawing effect than -CH2F, increasing the acidity of the hydroxymethyl group and influencing reactivity in nucleophilic substitutions.
  • Steric Effects : Bulkier substituents like -CF3 or -OCH2CH2F may hinder steric access to the pyridine ring compared to -CH2F.
  • Positional Effects : Substituents at the 3-position (e.g., -Cl in ) alter the electronic distribution differently than those at the 2- or 5-positions.

Physicochemical Properties

Table 2: Property Comparison

Compound Boiling Point (°C) Solubility (mg/mL) logP (Predicted)
(5-Fluoromethylpyridin-2-yl)methanol Not reported ~50 (in methanol) 0.98
(5-(Trifluoromethyl)pyridin-2-yl)methanol 245–250 20 (in DMSO) 1.45
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol Not reported ~100 (in ethanol) 1.12
  • Solubility: The ether-linked compound shows higher solubility in ethanol due to its oxygen atom, whereas trifluoromethyl analogs are more lipophilic.
  • logP : Fluoromethyl substitution balances polarity better than -CF3, suggesting improved aqueous compatibility for drug formulation.

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